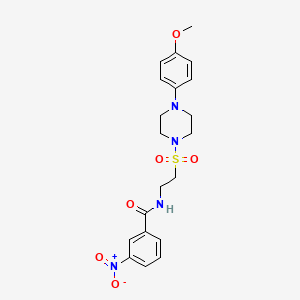

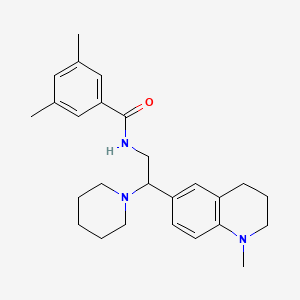

![molecular formula C9H13ClN2O2 B2414758 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402831-01-8](/img/structure/B2414758.png)

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” has a CAS Number of 139183-91-8 and a molecular weight of 180.21 .

Molecular Structure Analysis

The InChI code for “Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is 1S/C9H12N2O2/c1-13-9 (12)7-2-3-8-4-10-6-11 (8)5-7/h4,6-7H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .

Chemical Reactions Analysis

There is a report on the discovery and structure–activity relationship of a novel class of P. gingivalis QC inhibitors according to a tetrahydroimidazo [4,5- c ]pyridine scaffold .

Physical And Chemical Properties Analysis

“Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is a solid or liquid at room temperature .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

- Synthesis and Activity Testing : A study focused on the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which showed notable anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

- Evaluation of Derivatives : Another research synthesized 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, finding that 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid exhibited significant antiinflammatory and analgesic activity (Di Chiacchio et al., 1998).

Catalytic Synthesis and Tautomerism

- Catalytic Synthesis : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives was achieved, producing 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

- Unusual Tautomerism : Research highlighted the synthesis of dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines, revealing unusual tautomerism in these compounds (Clark & Curphey, 1977).

Supramolecular Aggregation and Conformational Features

- Structural Modifications and Aggregation : A study explored how structural modifications in thiazolopyrimidines lead to changes in supramolecular aggregation and provided insights into their conformational features (Nagarajaiah & Begum, 2014).

Antifungal Activity

- Synthesis and Antifungal Evaluation : The synthesis of new tetrahydroimidazo[1,2-a]pyridine derivatives was conducted, and their anticandidal activity and cytotoxicity were evaluated, with some compounds showing strong inhibitory activity against Candida species (Ozdemir et al., 2010).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : Novel compounds synthesized from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine showed good inhibition towards antimicrobial activity, with some compounds being more effective than others (Patoliya & Kharadi, 2013).

Photophysical Properties

- Emissive Properties of Organic Dyes : A study on the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed these compounds as a new class of large Stokes shift organic dyes with intense fluorescence and high quantum yields (Marchesi et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIQFMDJAYJNHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(=NC=C2C(=O)O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

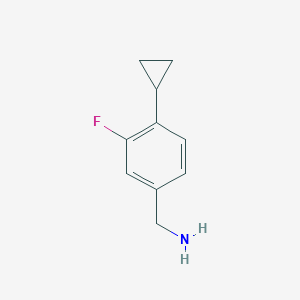

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

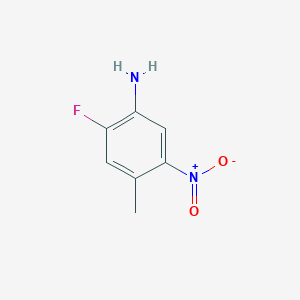

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)

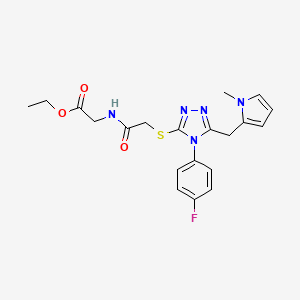

![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)